2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5S2/c17-9-1-6-12(13(18)7-9)15(22)20-16-19-8-14(27-16)28(25,26)11-4-2-10(3-5-11)21(23)24/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSUFFWWDPFODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Sulfonylation: The thiazole intermediate is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated thiazole with 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine to form the target benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Substitution: The dichloro groups on the benzamide can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: 2,4-Dichloro-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichlorobenzoic acid and 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The thiazole ring is known for its role in various medicinal properties, including anticancer effects. Studies have shown that compounds similar to 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with the cell cycle. For instance, a study highlighted that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities by disrupting bacterial lipid biosynthesis and other mechanisms . In vitro studies have demonstrated that compounds containing the thiazole nucleus can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal strains .
Biological Studies
Enzyme Inhibition
2,4-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. The mechanism of action involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways . This property makes it a valuable tool for investigating enzyme kinetics and inhibition mechanisms.
Receptor Binding Studies
This compound can also be utilized to study receptor-ligand interactions. Its structural characteristics allow it to bind selectively to certain receptors, making it a useful probe in chemical biology for understanding cellular signaling pathways .
Chemical Biology
Protein-Ligand Interactions
The compound serves as a probe for studying protein-ligand interactions. By examining how it interacts with various proteins, researchers can gain insights into cellular mechanisms and develop targeted therapies for diseases such as cancer and inflammatory disorders .
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide exerts its effects involves several molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, particularly those involved in inflammatory pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Sulfonyl vs. Sulfamoyl : The target compound’s sulfonyl group () may enhance hydrogen-bonding compared to sulfamoyl derivatives, which introduce bulkier alkyl groups that could reduce membrane permeability .
- Thiazol vs. However, thiazol derivatives (e.g., target compound) may offer better metabolic stability due to reduced ring strain .
Table 2: Binding Affinities and Target Interactions
Key Findings :
- The thiadiazole derivative () shows strong DHFR inhibition (∆G = -9.0 kcal/mol) via three hydrogen bonds, suggesting that the target compound’s sulfonyl group could similarly anchor to DHFR’s active site if positioned correctly .
- Nitro groups (common in the target and analogs) are critical for redox interactions in enzyme inhibition, as seen in nitazoxanide derivatives () .
Physicochemical and Spectral Properties
- Solubility: Sulfonyl groups (target compound, ) improve aqueous solubility compared to nonpolar alkyl chains (e.g., diethylsulfamoyl in ) .
- Spectroscopic Data: IR: Sulfonyl stretches (~1350–1200 cm⁻¹) and nitro asymmetric stretches (~1520 cm⁻¹) are diagnostic for the target compound, aligning with data from and . NMR: Thiazol protons resonate at δ 7.5–8.5 ppm, while sulfonyl-linked aromatic protons (4-NO₂Ph) appear downfield (δ 8.0–8.5 ppm), consistent with and .
Biological Activity
2,4-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS No. 302548-49-8) is a complex organic compound characterized by a benzamide core, dichloro substitutions, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including synthetic routes, mechanisms of action, and comparative studies with similar compounds.
Synthesis and Structure
The synthesis of 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves several steps:
- Formation of the Thiazole Ring : This is typically achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.
- Sulfonylation : The thiazole intermediate is sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
- Amidation : The final step involves coupling the sulfonylated thiazole with 2,4-dichlorobenzoyl chloride in the presence of pyridine to yield the target compound.
Anticancer Properties
Research indicates that 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The compound's structure allows for potential DNA intercalation, which may hinder replication and transcription processes essential for cancer cell survival .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the thiazole and nitrophenyl groups is believed to enhance its interaction with microbial targets .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through enzyme inhibition studies. It is suggested that 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in inflammation and cancer progression.
- Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.
- DNA Intercalation : The aromatic nature of the compound allows it to intercalate into DNA strands, potentially disrupting normal cellular functions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(5-(phenylsulfonyl)thiazol-2-yl)benzamide | Lacks nitro group | Reduced anticancer activity |
| 2,4-Dichloro-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide | Amino group instead of nitro | Enhanced antibacterial properties |
The comparison indicates that the presence of the nitro group in 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide significantly contributes to its unique biological profile and enhances its potential as a therapeutic agent .
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines showed that treatment with 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
- Antimicrobial Testing : In laboratory settings, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain indicators compared to control groups .
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole-2-amine core via condensation of thiourea derivatives with α-haloketones.
- Step 2: Sulfonylation of the thiazole amine using 4-nitrobenzenesulfonyl chloride in polar aprotic solvents (e.g., pyridine or DMF) under reflux .
- Step 3: Amide coupling between the sulfonylated thiazole and 2,4-dichlorobenzoyl chloride, often using coupling agents like EDC/HOBt in dichloromethane .
Key Parameters: - Temperature control (0–5°C for sulfonylation; room temperature for amide coupling).
- Solvent purity and anhydrous conditions to prevent hydrolysis.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.5–8.5 ppm for nitro and sulfonyl groups) and the amide carbonyl (δ ~165 ppm) .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups .
- X-Ray Crystallography: Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H⋯O/N motifs), critical for understanding stability .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 508.97) .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) for this compound?
Methodological Answer:
- Reproduce assays under standardized conditions: Use identical bacterial strains (e.g., E. coli ATCC 25922) or cancer cell lines (e.g., MCF-7) with controls like ciprofloxacin or doxorubicin .
- Evaluate substituent effects: The 4-nitrophenylsulfonyl group may enhance membrane permeability in Gram-negative bacteria but reduce selectivity in cancer cells. Compare analogues with/without this group .
- Dose-response analysis: Calculate IC₅₀ or MIC values across multiple concentrations to identify activity thresholds .
What experimental approaches are recommended for mechanistic studies targeting this compound’s enzyme inhibition?
Methodological Answer:
- Enzyme Inhibition Assays: Test against pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric NADH oxidation assays, referencing nitazoxanide as a positive control .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the sulfonyl group and PFOR’s active site (e.g., hydrogen bonding with Arg246) .
- Kinetic Studies: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
How should structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Modify Substituents:
- Replace the 4-nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter electronic effects .
- Substitute the thiazole ring with oxazole or imidazole to assess heterocycle dependency .
- Assay Design: Test derivatives against a panel of targets (e.g., kinases, bacterial efflux pumps) to identify selectivity .
What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for preclinical formulations .
- Pro-Drug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety to enhance solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Which analytical methods are most reliable for assessing this compound’s stability under varying storage conditions?
Methodological Answer:
- HPLC-PDA: Monitor degradation products using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify labile groups (e.g., nitro reduction) .
- Mass Balance Analysis: Quantify unchanged compound vs. degradants after 6-month accelerated stability testing .
How should researchers evaluate this compound’s antimicrobial activity against multidrug-resistant pathogens?
Methodological Answer:
- MIC Determination: Use broth microdilution per CLSI guidelines against ESKAPE pathogens (e.g., K. pneumoniae ATCC BAA-1705) .
- Synergy Testing: Combine with β-lactams or fluoroquinolones in checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
- Resistance Development Studies: Serial passage assays over 30 generations to assess mutation prevention concentration (MPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
